molecular formula C16H14O3 B14325600 1,4-dimethyl-9H-xanthene-9-carboxylic acid

1,4-dimethyl-9H-xanthene-9-carboxylic acid

Cat. No.: B14325600
M. Wt: 254.28 g/mol
InChI Key: TZPIXAFMKSZBOO-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-xanthene-9-carboxylic acid is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a xanthene core substituted with two methyl groups at positions 1 and 4, and a carboxylic acid group at position 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-9H-xanthene-9-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthene derivatives.

    Methylation: The xanthene core is methylated at positions 1 and 4 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Dimethyl-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in fluorescence microscopy and as a fluorescent probe due to its xanthene core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which 1,4-dimethyl-9H-xanthene-9-carboxylic acid exerts its effects depends on its application:

    Fluorescence: The xanthene core allows for efficient absorption and emission of light, making it useful in imaging techniques.

    Therapeutic Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert anti-inflammatory or anticancer effects. These interactions often involve the inhibition of key signaling pathways.

Comparison with Similar Compounds

1,4-Dimethyl-9H-xanthene-9-carboxylic acid can be compared with other xanthene derivatives:

    Xanthene-9-carboxylic acid: Lacks the methyl groups at positions 1 and 4, which may affect its chemical reactivity and applications.

    9H-Xanthene-4-carboxylic acid, 9,9-dimethyl-: Another derivative with different substitution patterns, leading to variations in properties and uses.

The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other xanthene derivatives may not fulfill.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, highlighting the importance of continued exploration and utilization of xanthene derivatives.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1,4-dimethyl-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C16H14O3/c1-9-7-8-10(2)15-13(9)14(16(17)18)11-5-3-4-6-12(11)19-15/h3-8,14H,1-2H3,(H,17,18)

InChI Key

TZPIXAFMKSZBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C3=CC=CC=C3OC2=C(C=C1)C)C(=O)O

Origin of Product

United States

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